H-DL-Pyr-DL-Phe-DL-xiThr-DL-Asp-DL-Val-DL-Asp-DL-Cys(1)-DL-Ser-DL-Val-DL-Ser-DL-Lys-DL-Glu-DL-Cys(2)-DL-Trp-DL-Ser-DL-Val-DL-Cys(3)-DL-Lys-DL-Asp-DL-Leu-DL-Phe-Gly-DL-Val-DL-Asp-DL-Arg-Gly-DL-Lys-DL-Cys(1)-DL-Met-Gly-DL-Lys-DL-Lys-DL-Cys(2)-DL-Arg-DL-Cys(3)-DL-Tyr-DL-Gln-OH.TFA

Description

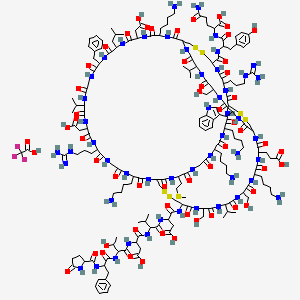

The compound H-DL-Pyr-DL-Phe-DL-xiThr-DL-Asp-DL-Val-DL-Asp-DL-Cys(1)-DL-Ser-DL-Val-DL-Ser-DL-Lys-DL-Glu-DL-Cys(2)-DL-Trp-DL-Ser-DL-Val-DL-Cys(3)-DL-Lys-DL-Asp-DL-Leu-DL-Phe-Gly-DL-Val-DL-Asp-DL-Arg-Gly-DL-Lys-DL-Cys(1)-DL-Met-Gly-DL-Lys-DL-Lys-DL-Cys(2)-DL-Arg-DL-Cys(3)-DL-Tyr-DL-Gln-OH.TFA is a synthetic peptide with a highly complex structure. Key features include:

- DL-Amino Acids: The use of racemic (DL-) amino acids, which may enhance metabolic stability compared to L-configured peptides .

- Disulfide Bonds: Three cysteine pairs (Cys(1)-Cys(1), Cys(2)-Cys(2), Cys(3)-Cys(3)) that likely form intramolecular disulfide bridges, critical for structural stability and function .

- TFA Counterion: Trifluoroacetic acid (TFA) is commonly used in peptide synthesis to improve solubility and purification .

Properties

IUPAC Name |

5-amino-2-[[3-(4-hydroxyphenyl)-2-[[15,42,62,75,78-pentakis(4-aminobutyl)-24-benzyl-4,36-bis(3-carbamimidamidopropyl)-50-[[3-carboxy-2-[[2-[[3-carboxy-2-[[3-hydroxy-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-65-(2-carboxyethyl)-18,33-bis(carboxymethyl)-53,59,92-tris(hydroxymethyl)-89-(1H-indol-3-ylmethyl)-21-(2-methylpropyl)-84-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,93,96-octacosaoxo-30,56,95-tri(propan-2-yl)-9,10,47,48,70,71-hexathia-3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,94,97-octacosazatricyclo[43.27.14.1112,68]heptanonacontane-7-carbonyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C179H274N50O55S7.C2HF3O2/c1-87(2)65-111-155(261)208-112(66-93-33-15-13-16-34-93)146(252)195-77-133(239)225-139(88(3)4)172(278)213-117(71-136(244)245)158(264)199-100(44-31-62-190-178(186)187)144(250)193-75-131(237)198-102(40-22-27-58-181)148(254)219-124-82-287-290-85-127(223-160(266)118(72-137(246)247)214-173(279)140(89(5)6)226-162(268)119(73-138(248)249)215-176(282)143(92(11)233)229-161(267)114(67-94-35-17-14-18-36-94)209-153(259)107-51-54-130(236)196-107)171(277)217-122(80-232)165(271)227-141(90(7)8)174(280)218-120(78-230)163(269)201-103(41-23-28-59-182)149(255)204-108(52-55-134(240)241)154(260)222-126-84-288-286-81-123(220-151(257)105(43-25-30-61-184)200-147(253)101(39-21-26-57-180)197-132(238)76-194-145(251)109(56-64-285-12)205-167(124)273)166(272)203-106(45-32-63-191-179(188)189)152(258)221-125(169(275)210-113(68-95-46-48-97(234)49-47-95)156(262)206-110(177(283)284)50-53-129(185)235)83-289-291-86-128(168(274)202-104(42-24-29-60-183)150(256)212-116(70-135(242)243)159(265)207-111)224-175(281)142(91(9)10)228-164(270)121(79-231)216-157(263)115(211-170(126)276)69-96-74-192-99-38-20-19-37-98(96)99;3-2(4,5)1(6)7/h13-20,33-38,46-49,74,87-92,100-128,139-143,192,230-234H,21-32,39-45,50-73,75-86,180-184H2,1-12H3,(H2,185,235)(H,193,250)(H,194,251)(H,195,252)(H,196,236)(H,197,238)(H,198,237)(H,199,264)(H,200,253)(H,201,269)(H,202,274)(H,203,272)(H,204,255)(H,205,273)(H,206,262)(H,207,265)(H,208,261)(H,209,259)(H,210,275)(H,211,276)(H,212,256)(H,213,278)(H,214,279)(H,215,282)(H,216,263)(H,217,277)(H,218,280)(H,219,254)(H,220,257)(H,221,258)(H,222,260)(H,223,266)(H,224,281)(H,225,239)(H,226,268)(H,227,271)(H,228,270)(H,229,267)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H,283,284)(H4,186,187,190)(H4,188,189,191);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGJIMQFDSPUJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CO)C(C)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)O)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCSC)CCCCN)CCCCN)CCC(=O)O)CCCCN)CO)C(C)C)CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC9=CC=CC=C9.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C181H275F3N50O57S7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4345 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound H-DL-Pyr-DL-Phe-DL-xiThr... (hereafter referred to as "the compound") is a synthetic peptide with a complex structure composed of multiple amino acids, including D-enantiomers. This structure suggests potential multifunctional biological activities, which are crucial for therapeutic applications.

Antimicrobial Properties

Research indicates that synthetic peptides like the compound often exhibit antimicrobial properties. For instance, the Antimicrobial Peptide Database (APD2) has documented various synthetic peptides with notable antimicrobial activities. The presence of specific amino acids such as Cysteine and Arginine in the compound may enhance its ability to disrupt microbial membranes, leading to increased hemolytic activity and toxicity against certain pathogens .

Enzyme Inhibition

Peptides derived from food sources have been shown to possess enzyme-inhibitory activities. The BIOPEP-UWM database lists numerous peptides that inhibit enzymes such as angiotensin-converting enzyme (ACE) and others involved in metabolic pathways. Given the structural characteristics of the compound, it may also function as an ACE inhibitor or modulate other enzymatic activities, which could be beneficial in managing conditions like hypertension .

Antioxidant Activity

Peptides with antioxidant properties are increasingly recognized for their role in preventing oxidative stress-related diseases. The compound's amino acid composition suggests potential antioxidant activity, which can be explored through various assays measuring free radical scavenging capabilities .

Case Studies and Experimental Findings

- Study on Hemolytic Activity : A recent analysis using data mining techniques highlighted the hemolytic activity of peptides similar to the compound. Peptides were categorized based on their centrality in biological functions, revealing that hemolytic peptides often exhibit additional properties such as antimicrobial and toxic effects .

- Food-derived Peptide Analysis : The DFBP database has been instrumental in identifying food-derived peptides with multifunctional activities. It includes data on 6276 peptide entries, many of which share structural similarities with the compound, suggesting a broad spectrum of biological activities including antihypertensive and antioxidant effects .

Data Table: Biological Activities of Similar Peptides

| Peptide ID | Activity | Source | Mechanism |

|---|---|---|---|

| 9472 | ACE Inhibitor | Food-derived | Inhibition of angiotensin II formation |

| 9473 | Antimicrobial | Bacterial sources | Membrane disruption |

| 151 | Antioxidant | Plant-derived | Free radical scavenging |

| 268 | Hemolytic | Synthetic | Disruption of red blood cell membranes |

Comparison with Similar Compounds

Research Findings and Hypotheses

- Antimicrobial Potential: Structural parallels to HNP4 and HD5 suggest the target compound could disrupt microbial membranes via charged/aromatic residues . However, its larger size may limit bioavailability.

- Protein Interactions : The disulfide-rich structure may enable docking with proteins like CAT, AFR2, or ATM1 (analogous to DSF ligand interactions in ), though experimental validation is needed.

- Stability Advantages : The DL-configuration and TFA counterion likely improve solubility and shelf-life compared to natural peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.